15-Hydroxypentadecanoate

説明

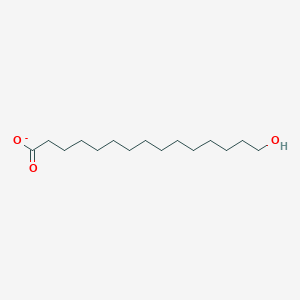

Structure

2D Structure

3D Structure

特性

分子式 |

C15H29O3- |

|---|---|

分子量 |

257.39 g/mol |

IUPAC名 |

15-hydroxypentadecanoate |

InChI |

InChI=1S/C15H30O3/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h16H,1-14H2,(H,17,18)/p-1 |

InChIキー |

BZUNJUAMQZRJIP-UHFFFAOYSA-M |

SMILES |

C(CCCCCCCO)CCCCCCC(=O)[O-] |

正規SMILES |

C(CCCCCCCO)CCCCCCC(=O)[O-] |

製品の起源 |

United States |

Biological Occurrence and Endogenous Distribution of 15 Hydroxypentadecanoate

Natural Sources and Biological Matrices

15-Hydroxypentadecanoate has been identified in a diverse array of natural sources, from higher plants to fungi. Its presence is often associated with protective biopolymers and as a metabolic product.

In the plant kingdom, this compound is a known constituent of cutin , a major component of the plant cuticle that acts as a protective barrier on the outer surfaces of leaves, stems, and fruits. wikipedia.org It has been specifically reported in the model plant Arabidopsis thaliana and in Angelica archangelica. nih.gov Research on Arabidopsis has shown that this compound can act as an acyl acceptor in the feruloylation process within the cutin polyester (B1180765), a key step in the formation of this protective layer. nih.gov It is also a reported bioactive component in the leaf and flower extracts of the marigold, Tagetes erecta L. sigmaaldrich.com Furthermore, this fatty acid is a component of suberin , another complex polyester found in plant cell walls, particularly in cork and root tissues, which helps control the movement of water and solutes. frontiersin.orgnih.gov

In the fungal kingdom, the yeast Torulopsis apicola is capable of producing 15-hydroxypentadecanoic acid through the fermentation of C15 compounds. This process occurs via direct hydroxylation of the terminal carbon atom. cdnsciencepub.com

While generally stated to be present in animals, specific details regarding its natural occurrence in various animal tissues and fluids are less extensively documented in scientific literature. medchemexpress.com One study noted that methylated 15-hydroxypentadecanoic acid has been found in bacteria and bovine milk fat. glpbio.com

Below is a table summarizing the known natural sources and biological matrices of this compound.

| Kingdom | Organism/Source | Biological Matrix |

| Plantae | Arabidopsis thaliana | Cutin (in aerial organs) |

| Angelica archangelica | Not specified | |

| Tagetes erecta L. | Leaf and flower extract | |

| Various Plants | Suberin (in bark and roots) | |

| Fungi | Torulopsis apicola | Extracellular (product of fermentation) |

| Animalia | Bovine | Milk fat |

| Bacteria | Not specified | General presence |

Distribution Across Organisms and Cellular Compartments

The distribution of this compound within organisms is largely dictated by its role as a structural component of protective barriers and its involvement in lipid metabolism.

Distribution in Organisms

In plants, this compound is primarily localized in the epidermal cells of aerial parts (leaves, stems) where it is a monomer of the cutin polymer. wikipedia.org It is also found in the suberized cell walls of underground organs like roots and in the bark of woody plants. frontiersin.orgnih.gov The presence of this compound in various plant species highlights its conserved role in the formation of these essential protective layers.

In microorganisms, such as the yeast Torulopsis apicola, this compound is synthesized and can be found as an extracellular product. cdnsciencepub.com Its presence in bacteria suggests it may be a component of their complex cell wall lipids. glpbio.com

In animals, the distribution is less clear. However, studies on a modified, radioiodinated analog of 15-hydroxypentadecanoic acid have shown its uptake and metabolism in various murine tissues, including the heart, lung, liver, kidneys, and spleen, indicating that it can be processed through general fatty acid metabolic pathways in mammals. nih.gov

Cellular Compartments

The subcellular localization of this compound is intrinsically linked to the synthesis and deposition of the biopolymers it helps to form.

In plant cells, the synthesis of cutin and suberin monomers, including ω-hydroxy acids, is a complex process involving multiple cellular compartments. While the initial synthesis of fatty acid precursors occurs in the plastids, their subsequent modification, including terminal hydroxylation, is believed to take place in the endoplasmic reticulum (ER) . From the ER, these monomers are transported to the cell wall , where they are polymerized to form the cutin and suberin matrices that are located extracellularly, outside the plasma membrane. nih.gov

In animal cells, as a fatty acid, this compound would be expected to be found in various cellular compartments involved in lipid metabolism. These include the cytoplasm , where it would be bound to fatty acid-binding proteins for transport, the mitochondria and peroxisomes for β-oxidation (degradation), and the endoplasmic reticulum for incorporation into more complex lipids like triglycerides and phospholipids, which are then integrated into cellular membranes. nih.gov

The table below summarizes the distribution of this compound across different organisms and its likely cellular compartments.

| Organism Type | Tissue/Organ | Cellular Compartment |

| Plants | Epidermis (Leaves, Stems) | Extracellular (Cutin), Endoplasmic Reticulum (synthesis) |

| Roots, Bark | Extracellular (Suberin), Endoplasmic Reticulum (synthesis) | |

| Fungi (Yeast) | Extracellular medium | N/A (Secreted) |

| Animals | Heart, Liver, Kidney, etc. | Cytoplasm, Mitochondria, Peroxisomes, Endoplasmic Reticulum |

Biosynthesis and Metabolic Pathways of 15 Hydroxypentadecanoate

Precursor Compounds and Initial Enzymatic Steps

The primary precursor for the biosynthesis of 15-hydroxypentadecanoate is pentadecanoic acid, a 15-carbon saturated fatty acid. nih.gov The initial and defining enzymatic step in the formation of this compound is the hydroxylation of its precursor. This reaction is primarily catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (P450s). researchgate.netnih.gov These enzymes facilitate the insertion of a single oxygen atom into the terminal (ω) or sub-terminal positions of the fatty acid chain. nih.govfrontiersin.org

In various microorganisms, such as Bacillus megaterium, a soluble enzyme system requiring NADPH and molecular oxygen (O₂) has been identified to carry out this transformation. nih.gov Studies have shown that pentadecanoic acid is a highly favored substrate for these hydroxylation reactions compared to other saturated fatty acids. nih.gov The enzymatic process introduces a hydroxyl (-OH) group, converting the nonpolar methyl end of the fatty acid into a more reactive polar functional group, thereby initiating its entry into specific metabolic pathways.

Omega-Hydroxylation Mechanisms in Fatty Acid Synthesis

Omega (ω)-hydroxylation is a critical metabolic pathway for fatty acids, and it is the principal mechanism for the synthesis of this compound from pentadecanoic acid. This process specifically targets the terminal methyl carbon (the ω-carbon) or carbons near the end of the alkyl chain (ω-1, ω-2, etc.). nih.govebi.ac.uk

The enzymes responsible are typically ω-hydroxylases, a functional classification that includes many members of the cytochrome P450 superfamily, particularly the CYP4 family in mammals and various P450s in microorganisms. nih.govplos.orgmedsafe.govt.nz For instance, the enzyme P450BM-3 from Bacillus megaterium is a self-sufficient fatty acid hydroxylase that converts fatty acids into their hydroxy analogs. researchgate.net While it preferentially produces ω-1, ω-2, and ω-3 hydroxy isomers for many fatty acids, the formation of the terminal ω-hydroxy product is a key reaction for certain substrates and enzyme systems. nih.govresearchgate.netasm.org Human CYP4V2 has been identified as a selective ω-hydroxylase for medium-chain fatty acids. nih.gov

The catalytic cycle of these P450 enzymes involves the activation of molecular oxygen with electrons supplied by a reductase partner, typically utilizing NADPH as the electron donor. nih.govnih.gov The highly reactive oxygen species formed within the enzyme's active site then abstracts a hydrogen atom from the terminal methyl group of the fatty acid, followed by the insertion of a hydroxyl group to yield the ω-hydroxy fatty acid. frontiersin.org

Table 1: Key Enzymes in this compound Metabolism

| Enzyme/Enzyme System | Function | Organism/Source |

|---|---|---|

| Cytochrome P450BM-3 | Hydroxylation of pentadecanoic acid at ω-1, ω-2, and ω-3 positions. researchgate.netasm.org | Bacillus megaterium |

| Cytochrome P450 (CYP4) Family | Fatty acid ω-hydroxylation. nih.gov | Mammals |

| CYP4V2 | Selective ω-hydroxylase of medium-chain fatty acids. nih.gov | Humans |

| Fatty Acyl-CoA Ligase (FACL/fadD) | Activation of 15-hydroxypentadecanoic acid to its CoA ester. ebi.ac.ukuniprot.org | Mycobacterium tuberculosis |

| Acyl-CoA Oxidase (POX1) | First step in the β-oxidation of acyl-CoAs. frontiersin.org | Yeast (Saccharomyces cerevisiae) |

Enzymatic Formation of 15-Hydroxypentadecanoyl-CoA

Following its synthesis, 15-hydroxypentadecanoic acid must be metabolically activated to participate in subsequent anabolic or catabolic pathways. This activation is achieved by converting the free fatty acid into its high-energy thioester derivative, 15-hydroxypentadecanoyl-coenzyme A (CoA). medchemexpress.eu This reaction is catalyzed by a family of enzymes known as fatty acyl-CoA ligases (FACLs) or acyl-CoA synthetases. ebi.ac.ukuniprot.orgebi.ac.uk

The reaction requires the fatty acid, coenzyme A (CoA), and adenosine (B11128) triphosphate (ATP). The ligase facilitates the formation of a thioester bond between the carboxyl group of the fatty acid and the thiol group of CoA, with the concurrent hydrolysis of ATP to adenosine monophosphate (AMP) and pyrophosphate (PPi). uniprot.org Research on mycobacterial fatty acyl-CoA ligases has demonstrated a remarkable tolerance for a variety of modified fatty acids, including those with hydroxyl groups at the omega position. ebi.ac.ukebi.ac.uk Specifically, the enzyme fadD19 from Mycobacterium tuberculosis has been shown to catalyze the formation of 15-hydroxypentadecanoyl-CoA from this compound. uniprot.org This activated form is the direct substrate for incorporation into complex lipids and for degradative pathways like β-oxidation. ebi.ac.ukmdpi.com

Incorporation into Complex Lipid Structures

The hydroxyl group of this compound provides a reactive site for its incorporation into a variety of complex lipids. scbt.com The activated form, 15-hydroxypentadecanoyl-CoA, is the primary donor molecule for these reactions.

In plants, ω-hydroxy fatty acids are essential monomers for the synthesis of the biopolyesters cutin and suberin, which form protective barriers on aerial and subterranean plant surfaces, respectively. nih.gov For example, an acyltransferase from Arabidopsis thaliana has been shown to utilize methyl this compound as an acceptor substrate to form ferulate esters, which are then integrated into the suberin polymer. nih.gov

In some bacteria, ω-hydroxy fatty acids can serve as precursors for the production of polyhydroxyalkanoates (PHAs). dokumen.pubresearchgate.net PHAs are microbially produced polyesters that function as intracellular carbon and energy storage compounds. This compound can be a monomer unit, designated as 3HPD (3-hydroxypentadecanoate), in the synthesis of these biopolymers. dokumen.pub The hydroxyl group of one monomer forms an ester bond with the carboxyl group of another, leading to the formation of a long polyester (B1180765) chain.

Pathways of Catabolism and Degradation

The primary catabolic fate for many fatty acids, including hydroxylated variants, is β-oxidation. mdpi.com For ω-hydroxy fatty acids, the metabolic route typically begins with the oxidation of the terminal hydroxyl group. This two-step oxidation, catalyzed by alcohol and aldehyde dehydrogenases, converts the ω-hydroxy fatty acid into a long-chain α,ω-dicarboxylic acid (in this case, pentadecanedioic acid). sigmaaldrich.com

Once formed, the dicarboxylyl-CoA ester can be shortened via β-oxidation. sigmaaldrich.com This process occurs in peroxisomes and proceeds by sequentially removing two-carbon units (as acetyl-CoA) from the carboxyl ends of the molecule. frontiersin.orgsigmaaldrich.com Because the molecule is dicarboxylic, β-oxidation can theoretically proceed from either end. The key enzyme that initiates the β-oxidation spiral is acyl-CoA oxidase. frontiersin.org Studies in yeast have explored blocking this pathway by deleting the gene for acyl-CoA oxidase (POX1) to enhance the production of dicarboxylic acids. frontiersin.org

15-Hydroxypentadecanoic acid serves as a direct precursor to several significant downstream metabolites. One of the most notable conversions is its intramolecular esterification, or lactonization, to form cyclopentadecanolide (also known as Exaltolide). sigmaaldrich.comroyalsocietypublishing.orgresearchgate.net This 16-membered macrocyclic lactone is a highly valued musk fragrance used in the perfume industry. d-nb.info The reaction can be catalyzed by lipases or various chemical catalysts and proceeds from either 15-hydroxypentadecanoic acid or its methyl ester, methyl this compound. sigmaaldrich.comroyalsocietypublishing.orgresearchgate.net

As mentioned in the catabolism section, a key downstream metabolite is pentadecanedioic acid, the α,ω-dicarboxylic acid formed by the oxidation of the terminal hydroxyl group of 15-hydroxypentadecanoic acid. sigmaaldrich.com This dicarboxylic acid is an intermediate that enters the β-oxidation pathway. sigmaaldrich.com Other potential, synthetically derived downstream compounds include esters like isopropyl this compound and halogenated derivatives such as 15-bromopentadecanoic acid. chemsrc.com

Table 2: Associated Compounds of this compound

| Compound Name | CAS Number | Role |

|---|---|---|

| Pentadecanoic acid | 1002-84-2 | Precursor |

| 15-Hydroxypentadecanoyl-CoA | Not Available | Activated form for metabolism medchemexpress.eu |

| Methyl this compound | 76529-42-5 | Methyl ester form, precursor to cyclopentadecanolide royalsocietypublishing.orgbidd.group |

| Pentadecanedioic acid | 1460-18-0 | Downstream catabolic intermediate |

| Cyclopentadecanolide (Exaltolide) | 106-02-5 | Downstream metabolite (macrocyclic lactone) chemsrc.com |

| 15-Bromopentadecanoic acid | 56523-59-2 | Downstream derivative chemsrc.com |

Enzymatic Transformations and Biochemical Reactivity of 15 Hydroxypentadecanoate

Acyltransferase Activities Involving 15-Hydroxypentadecanoate

While acyltransferases are a broad class of enzymes that catalyze the transfer of acyl groups, specific documentation detailing the activity of acyltransferases with this compound, other than feruloyl transferases, is not extensively covered in the available scientific literature. General acyl-activating enzymes like acyl-CoA ligases from mycobacteria have shown remarkable tolerance for a variety of modified fatty acids, which could potentially include hydroxylated long-chain fatty acids, to produce acyl-CoA precursors for polyketide synthesis. However, direct evidence of this compound acting as a substrate for common acyltransferases such as carnitine O-acetyltransferase or glycerol-3-phosphate acyltransferase is not readily apparent.

Role as a Substrate in Feruloyl Transferase Reactions

This compound, typically in its methyl ester form, has been identified as a substrate for feruloyl transferase enzymes, which are crucial in the biosynthesis of the plant biopolymer suberin. Suberin is a protective lipophilic barrier in certain plant tissues, such as roots and bark, that controls the passage of water and solutes and provides defense against pathogens.

Research has identified a specific enzyme in Arabidopsis thaliana, ALIPHATIC SUBERIN FERULOYL TRANSFERASE (ASFT), which belongs to the BAHD family of acyltransferases. This enzyme catalyzes the transfer of a feruloyl group from feruloyl-coenzyme A (feruloyl-CoA) to the terminal hydroxyl group of ω-hydroxyfatty acids and fatty alcohols. In vitro assays using recombinant ASFT protein demonstrated its function as an O-acyltransferase that produces ω-feruloyloxy aliphatics.

The methyl ester of 15-hydroxypentadecanoic acid was used as an acyl acceptor in these assays to test for feruloyl transferase activity. The studies showed that ASFTp catalyzes the transfer from feruloyl-CoA, forming a ferulate ester. The reaction is dependent on the presence of feruloyl-CoA, as omitting components necessary for its in-situ generation (ferulate, ATP, or CoASH) halted the reaction. This enzymatic activity is a key step in incorporating ferulate into the growing suberin polymer, where it is thought to cross-link the aliphatic and aromatic domains of the structure. Knockout mutants of the gene encoding this transferase showed a significant reduction in ester-linked ferulate in the suberin of roots and seeds.

Macrolactonization Pathways and Relevant Enzymes

15-Hydroxypentadecanoic acid is a key precursor for the synthesis of cyclopentadecanolide (also known as Exaltolide®), a macrocyclic lactone highly valued in the fragrance industry for its musk-like scent. The formation of this 16-membered ring occurs via an intramolecular esterification, or macrolactonization, a transformation that can be achieved through both enzymatic and chemical catalysis.

Enzymatic macrolactonization offers a green and selective alternative to chemical methods. Lipases (E.C. 3.1.1.3) are the primary enzymes used for this purpose. Studies have shown that lipases from various microbial sources can catalyze the lactonization of 15-hydroxypentadecanoic acid. For instance, lipases from Mucor javanicus and Mucor miehei have been demonstrated to successfully form the macrocyclic lactone, with yields reported to be over 30% under optimized conditions. The reaction environment, including the choice of organic solvent (e.g., toluene, petroleum ether) and temperature, significantly influences the reaction efficiency.

Another highly effective biocatalyst for this transformation is the lipase (B570770) B from Candida antarctica (CALB). This enzyme has been used in chemo-enzymatic strategies to achieve highly regioselective macrolactonization.

Table 1: Enzymatic Macrolactonization of this compound Precursors

| Enzyme Source | Substrate | Product | Key Findings | References |

|---|---|---|---|---|

| Mucor javanicus | 15-Hydroxypentadecanoic acid | Cyclopentadecanolide & Oligolactones | Catalyzes lactonization; Toluene at 80°C and petroleum ether at 70°C are effective. Yields can exceed 30%. | |

| Mucor miehei | 15-Hydroxypentadecanoic acid | Cyclopentadecanolide & Oligolactones | Effective in catalyzing the lactonization reaction. | |

| Candida antarctica (Lipase B) | Methyl this compound coupled to maltose/melibiose | Glycolipid Analogs with Macrolactone Ring | Achieves highly regioselective macrolactonization at the C-6″ position of the sugar moiety. |

Other Biotransformations and Derivatizations

Beyond macrolactonization, 15-hydroxypentadecanoic acid serves as a substrate for other significant biotransformations, primarily its oxidation to a dicarboxylic acid. This process is of industrial interest as long-chain α,ω-dicarboxylic acids are valuable monomers for the production of polymers like polyamides and polyesters.

Engineered biocatalytic systems, often using recombinant Escherichia coli, have been developed to convert 15-hydroxypentadecanoic acid into pentadecanedioic acid. This transformation is typically a two-step oxidative cascade involving an alcohol dehydrogenase (ADH) to oxidize the terminal hydroxyl group to an aldehyde, followed by an aldehyde dehydrogenase (ALDH) to oxidize the aldehyde to a carboxylic acid. To make the process efficient, these systems often include a cofactor regeneration system to recycle the required NAD(P)+. Under optimized conditions with an engineered biocatalyst, a molar yield of 95.6% for the conversion of 15-hydroxypentadecanoic acid to pentadecanedioic acid has been reported.

Additionally, this compound and its derivatives are used as intermediates or building blocks in the synthesis of more complex molecules, such as glycolipid analogs and ceramides. Its unique bifunctional nature, with a carboxylic acid at one end and a hydroxyl group at the other, makes it a versatile chemical entity for creating novel structures. In analytical chemistry, it is also used as an internal standard for the quantification of other fatty acids and dicarboxylic acids in gas chromatography-mass spectrometry (GC-MS) analysis due to its distinct mass.

Biological Roles and Physiological Significance of 15 Hydroxypentadecanoate

Contribution to Lipid Biosynthesis and Homeostasis

15-Hydroxypentadecanoate and its derivatives are integral to lipid metabolism, contributing to the synthesis and balance of cellular lipids. scbt.comnih.gov As a long-chain fatty acid, it can be activated to its coenzyme A (CoA) ester, thereby entering pathways for the synthesis of more complex lipids. The terminal hydroxyl group is a key feature, allowing it to participate in acylation reactions as a nucleophile, which facilitates the creation of diverse lipid structures. scbt.com

Influence on Membrane Dynamics and Lipid Raft Assembly

The plasma membrane is a dynamic structure, and its fluidity and organization are critical for cellular function. nih.gov this compound influences these properties through its interaction with other membrane lipids. scbt.com Its long hydrophobic carbon tail promotes integration into the lipid bilayer, while the polar hydroxyl group can form hydrogen bonds with the polar head groups of phospholipids. scbt.com This interaction can affect membrane fluidity, stability, and the phase behavior of lipids within the membrane. scbt.com

A key aspect of membrane organization is the formation of lipid rafts, which are submicroscopic, dynamic microdomains enriched in cholesterol and sphingolipids. researchgate.netnih.govmdpi.com These rafts serve as platforms for organizing signal transduction molecules, protein trafficking, and other cellular processes. nih.govmdpi.com The hydrophobic nature of long-chain fatty acid esters like methyl this compound promotes the assembly of these lipid rafts. scbt.com By influencing the packing of lipids, this compound can alter the formation, size, and stability of these crucial membrane domains, thereby impacting the processes that rely on them. scbt.comfrontiersin.org

Involvement in Specific Cellular Signaling Pathways

Lipids and their metabolites are increasingly recognized as important signaling molecules that regulate a wide range of cellular processes. nih.govfrontiersin.org The structural characteristics of fatty acids can allow for specific interactions with proteins, including enzymes and receptors, modulating their activity and initiating signaling cascades. scbt.com

Participation in Plant Structural Polymer Synthesis (e.g., Suberin)

In the plant kingdom, 15-hydroxypentadecanoic acid is a known monomeric component of suberin, a complex lipophilic polymer deposited in the cell walls of specific tissues. mdpi.comuwo.ca Suberin acts as a protective barrier, controlling the passage of water and solutes and defending against pathogens. mdpi.comuwo.ca It is composed of a polyaliphatic domain, made of fatty acids, ω-hydroxy fatty acids, and α,ω-dicarboxylic acids, and a polyaromatic domain. uwo.caresearchgate.net

Research has identified 15-hydroxypentadecanoic acid as a substrate in the biosynthesis of suberin's aliphatic domain. Specifically, its methyl ester, methyl this compound, has been used in enzyme assays to characterize key enzymes in the suberin synthesis pathway. researchgate.netresearchgate.net For instance, recombinant feruloyl-CoA transferase from Arabidopsis thaliana (ASFT) has been shown to catalyze the transfer of feruloyl-CoA to methyl this compound, forming a ferulate ester. researchgate.netresearchgate.net This reaction is a critical step in linking the aliphatic and aromatic components of the suberin polymer. researchgate.net The characterization of such enzymes and their substrate specificities is crucial for understanding the intricate assembly of these essential plant biopolymers. mdpi.commsu.edu

| Enzyme | Plant Species | Substrate(s) | Product | Significance |

|---|---|---|---|---|

| Aliphatic Suberin Feruloyl Transferase (ASFT) | Arabidopsis thaliana | Feruloyl-CoA + Methyl this compound | Feruloyl ester of 15-hydroxypentadecanoic acid methyl ester | Demonstrates the incorporation of ferulate into aliphatic monomers, a key step in creating the suberin heteropolymer. researchgate.netresearchgate.net |

Role in Microbial Metabolism and Bioproduct Formation

15-Hydroxypentadecanoic acid is not only found in plants but is also produced by various bacteria and fungi. medchemexpress.com In the microbial world, it serves as an intermediate in metabolic pathways and a precursor for the synthesis of valuable bioproducts. medchemexpress.commdpi.com Microorganisms can produce a wide array of compounds, and the fermentative production of molecules like 15-hydroxypentadecanoic acid is an area of active research. nih.govnih.gov

One significant application is its use as a precursor for the synthesis of musk-odored macrocyclic lactones, such as pentadecanolide (Exaltolide®). targetmol.comlookchem.com These lactones are highly valued in the fragrance and flavor industries. mdpi.com Furthermore, this compound can be a monomer unit in the microbial production of polyhydroxyalkanoates (PHAs). researchgate.net PHAs are biodegradable biopolymers produced by microorganisms as carbon and energy reserves, and they represent a sustainable alternative to conventional plastics. researchgate.netresearchgate.net For example, long-chain-length PHAs (lcl-PHAs) can include monomers with more than 14 carbon atoms, such as poly(3-hydroxypentadecanoate). researchgate.net The ability of bacteria like Pseudomonas putida to metabolize various fatty acids makes them potential cell factories for producing these specialized biopolymers. researchgate.netasm.org

| Microorganism Type | Bioproduct | Role of this compound | Industrial Relevance |

|---|---|---|---|

| Bacteria and Fungi | Macrocyclic Lactones (e.g., Pentadecanolide) | Precursor for synthesis. targetmol.comlookchem.com | High-value fragrance and flavor compounds. mdpi.com |

| Various Bacteria (e.g., Pseudomonas sp.) | Long-Chain-Length Polyhydroxyalkanoates (lcl-PHAs) | Monomer unit (3-hydroxypentadecanoate). researchgate.netresearchgate.net | Biodegradable and biocompatible plastics. researchgate.net |

Analytical Methodologies for the Detection and Quantification of 15 Hydroxypentadecanoate in Biological Matrices

Sample Preparation Strategies for Complex Biological Samples

Effective sample preparation is a critical first step to isolate 15-HPD from intricate biological samples like plasma, tissues, or cells, and to remove interfering substances that can compromise analytical results. researchgate.netresearchgate.net The complexity of biological matrices, which contain a diverse array of lipids, proteins, and other molecules, necessitates meticulous extraction and purification procedures. researchgate.net

Solid-phase extraction (SPE) is a widely used technique for the selective extraction and enrichment of hydroxy fatty acids from biological homogenates. rsc.orgchromatographyonline.com SPE cartridges, such as the Waters Oasis HLB, can effectively retain and then elute the target analytes, thereby reducing matrix interferences. rsc.orgchromatographyonline.com For instance, after conditioning the cartridge, the sample is loaded, washed to remove impurities, and then the desired fraction containing 15-HPD is eluted with an appropriate solvent like ethyl acetate (B1210297) or a methanol/acetonitrile (B52724) mixture. rsc.orgchromatographyonline.com

To enhance volatility and improve chromatographic performance, especially for gas chromatography, derivatization of the fatty acids is often necessary. nih.govresearchgate.net This involves converting the carboxylic acid and hydroxyl groups into less polar and more thermally stable esters and ethers, respectively. lipidmaps.orgnih.gov Common derivatizing agents include pentafluorobenzyl bromide (PFBBr) and silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS). researchgate.netunipi.it

Chromatographic Separation Techniques

Chromatography is indispensable for separating 15-HPD from other structurally similar fatty acids and isomers present in the biological extract. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the specific analytical requirements, including the volatility of the derivatized analyte and the desired sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a powerful and well-established technique for the analysis of fatty acids, offering high resolution and sensitivity. lipidmaps.org For GC analysis, 15-HPD must be derivatized to increase its volatility and thermal stability. chromatographyonline.com A common derivatization method is the conversion to fatty acid methyl esters (FAMEs) using reagents like boron trifluoride (BF3) in methanol. nih.gov Silylation of the hydroxyl group is also frequently performed. thermofisher.com

The separation of FAMEs is typically achieved on a fused silica (B1680970) capillary column with a polar stationary phase, such as those containing cyano-propyl-polysiloxane, which allows for the separation of positional isomers. lipidmaps.org The temperature gradient and column selection are optimized to achieve high peak resolution and baseline separation of the analytes. lipidmaps.org

Following separation by GC, the analytes are introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS, although it can cause extensive fragmentation of fatty acids, which can be both an advantage for structural analysis and a disadvantage in terms of sensitivity. lipidmaps.org Negative ion chemical ionization (NICI) is often preferred for the analysis of PFB esters of fatty acids due to its high sensitivity. researchgate.net The mass spectrometer can be operated in either full scan mode to acquire a full mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. researchgate.net

Table 1: Representative GC-MS Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | Fused silica capillary column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | unipi.it |

| Injector Temperature | 280 °C (Splitless mode) | unipi.it |

| Oven Program | Initial 80°C (2 min), ramp 20°C/min to 280°C (10 min hold) | unipi.it |

| Carrier Gas | Helium | arcjournals.org |

| Derivatization | BSTFA or HMDS for silylation | unipi.it |

| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) | researchgate.netlipidmaps.org |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | researchgate.net |

This table presents a generalized set of parameters and specific conditions may vary based on the exact methodology and instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has emerged as a preferred method for the analysis of a wide range of lipids, including hydroxy fatty acids, due to its high sensitivity, specificity, and applicability to non-volatile and thermally labile compounds. chromatographyonline.commdpi.com Unlike GC, LC can often analyze underivatized fatty acids, simplifying sample preparation. chromatographyonline.com However, derivatization can still be employed to improve ionization efficiency and chromatographic retention. mdpi.com

Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of fatty acids. The mobile phase typically consists of a gradient of an aqueous solvent (often containing a weak acid like acetic or formic acid) and an organic solvent such as acetonitrile or methanol. nih.gov This gradient allows for the effective separation of fatty acids based on their hydrophobicity. nih.gov

Electrospray ionization (ESI) is the most common ionization source used in LC-MS for fatty acid analysis, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻. rsc.orgagnopharma.com Atmospheric pressure chemical ionization (APCI) is another viable option. researchgate.netagnopharma.com

Tandem mass spectrometry (MS/MS) is crucial for the specific and sensitive quantification of 15-HPD. agnopharma.com In a triple-quadrupole mass spectrometer, the first quadrupole (Q1) selects the precursor ion (the [M-H]⁻ of 15-HPD), the second quadrupole (Q2) acts as a collision cell where the ion is fragmented, and the third quadrupole (Q3) selects a specific product ion for detection. agnopharma.com This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and enhances specificity. nih.gov

Table 2: Example LC-MS/MS Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | C18 reversed-phase column | chromatographyonline.com |

| Mobile Phase A | 0.1% Acetic Acid in Water | nih.gov |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile/Methanol | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI) | rsc.org |

| MS/MS Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| Precursor Ion [M-H]⁻ | m/z 271.2 (for 15-HPD) | Calculated |

| Product Ions | Dependent on collision energy, may include loss of H₂O and CO₂ | rsc.org |

This table illustrates typical parameters; specific values for precursor/product ions and collision energies need to be optimized for each instrument and analyte.

Advanced Spectrometric Methods for Structural Elucidation and Quantification

Advanced mass spectrometry techniques are invaluable for the unambiguous structural elucidation of hydroxy fatty acids like 15-HPD, especially when dealing with complex mixtures or novel compounds. nih.gov High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier transform ion cyclotron resonance (FT-ICR), provides highly accurate mass measurements, which can help determine the elemental composition of an unknown compound. fiveable.me

Tandem mass spectrometry (MS/MS) is not only used for quantification but also for structural characterization. rsc.org The fragmentation patterns generated by collision-induced dissociation (CID) can provide information about the position of the hydroxyl group and other structural features. rsc.orgfiveable.me For instance, the collision activation of the [M-H]⁻ ion of 15-hydroxypentadecanoate can lead to characteristic losses of water (H₂O) and carbon dioxide (CO₂). rsc.org The fragmentation patterns can help distinguish it from other positional isomers. rsc.org

For complex structural problems, multi-stage mass spectrometry (MSⁿ) can be employed to further fragment product ions, providing more detailed structural information. nih.gov These advanced techniques are particularly useful in lipidomics research for the comprehensive profiling and identification of a wide array of fatty acid species. uochb.cz

Challenges in Biological Matrix Effects and Method Validation

A significant challenge in the analysis of 15-HPD in biological matrices is the "matrix effect," where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, leading to inaccurate quantification. researchgate.netresearchgate.net This is a particularly prominent issue in ESI-LC-MS. agnopharma.com Phospholipids and creatinine (B1669602) are examples of interfering substances in biological samples. researchgate.net Careful sample preparation, including SPE and derivatization, can help mitigate these effects. researchgate.netmdpi.com The use of stable isotope-labeled internal standards, which co-elute with the analyte and experience similar matrix effects, is a crucial strategy for accurate quantification. lipidmaps.org

Method validation is essential to ensure that an analytical method is reliable, accurate, and precise for its intended purpose. europa.euiosrphr.org Key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. dastmardi.ir

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. europa.eu

Accuracy: The closeness of the measured value to the true value, often assessed using certified reference materials or by spiking samples with a known amount of the analyte. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (short-term precision) and reproducibility (long-term precision). dastmardi.ir

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. europa.eu

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu

A comprehensive validation process, following guidelines such as those from the International Council for Harmonisation (ICH) or equivalent regulatory bodies, is critical for the development of a robust and reliable analytical method for this compound in biological matrices. europa.eudemarcheiso17025.comeurachem.org

Investigations of 15 Hydroxypentadecanoate in Experimental Models

In Vitro Cellular Studies and Enzyme Assays

In vitro models, including cell cultures and purified enzyme assays, offer a controlled environment to study the specific molecular interactions of 15-hydroxypentadecanoate. These systems are instrumental in identifying enzymes that act upon this substrate and in characterizing the kinetics and products of those reactions.

One area where this compound has been investigated is in the biosynthesis of suberin, a complex lipophilic polymer found in plant cell walls that acts as a protective barrier. An essential step in suberin formation is the esterification of fatty acids and alcohols to build the polymer matrix. Research on Arabidopsis thaliana identified a feruloyl-coenzyme A transferase (ASFT) as a key enzyme in incorporating ferulate into suberin. In enzyme assays using recombinant ASFT, methyl this compound was tested as a potential acyl acceptor. The study demonstrated that the enzyme could catalyze the transfer of ferulic acid to methyl this compound, forming 15-ferulyloxypentadecanoic acid methyl ester. These findings highlight the role of this compound as a substrate for enzymes involved in plant polymer biosynthesis.

Table 7.1.1: Enzyme Assay with this compound Derivative This table summarizes the findings of an in vitro enzyme assay involving a derivative of this compound.

| Enzyme | Source Organism | Substrates Tested | Product Formed | Research Context |

|---|---|---|---|---|

| Feruloyl-CoA Transferase (ASFT) | Arabidopsis thaliana | Feruloyl-CoA, Methyl this compound | 15-Ferulyloxypentadecanoic acid methyl ester | Elucidation of the suberin biosynthesis pathway |

Additionally, derivatives of this compound are synthesized for use in various in vitro biological studies. For instance, it serves as a precursor for creating molecular tracers and complex lipids, such as arsenic-containing phosphatidylcholines, which are then used as model compounds to investigate lipid interactions and toxicology in cellular systems. rsc.orgnih.gov

Research Utilizing Animal Models for Metabolic Pathway Elucidation

Animal models are indispensable for understanding the metabolic processing of fatty acids in a complex, whole-organism context. While specific studies focusing exclusively on the metabolic pathway of this compound are not extensively documented, its metabolism can be inferred from the established pathways for other long-chain and very-long-chain fatty acids (VLCFAs) in mammals. biomolther.orgnih.gov

The primary route for the catabolism of such fatty acids is the ω-oxidation pathway, which occurs primarily in the endoplasmic reticulum of liver and kidney cells. researchgate.netfrontiersin.org This pathway becomes particularly important for fatty acids that are poor substrates for the primary β-oxidation pathway in mitochondria.

The putative metabolic pathway for this compound in a mammalian model would likely proceed as follows:

Initial State : 15-hydroxypentadecanoic acid is already hydroxylated at the ω-carbon (C15).

Oxidation to Aldehyde : The hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase. nih.gov

Oxidation to Dicarboxylic Acid : The resulting aldehyde is further oxidized by aldehyde dehydrogenase to form the corresponding α,ω-dicarboxylic acid, pentadecanedioic acid.

Peroxisomal Chain Shortening : This dicarboxylic acid is then transported into peroxisomes. researchgate.net Inside the peroxisome, it undergoes β-oxidation, a process that sequentially shortens the carbon chain, releasing acetyl-CoA or propionyl-CoA (in the case of odd-chain fatty acids) in each cycle. aocs.org

Studies on mouse models have been crucial in defining these pathways. For example, research using human liver microsomes and recombinant enzymes has identified cytochrome P450 enzymes of the CYP4F subfamily (CYP4F2 and CYP4F3B) as key players in the initial ω-hydroxylation of VLCFAs. researchgate.net Furthermore, knockout mouse models, such as for the peroxisomal 2-hydroxyacyl-CoA lyase (Hacl1), have been used to investigate the endogenous biosynthesis of odd-chain fatty acids like heptadecanoic acid (C17:0) via α-oxidation, demonstrating the power of these models in dissecting complex metabolic networks. mdpi.com

Table 7.2.1: Putative Metabolic Pathway of this compound in Animal Models This table outlines the likely sequence of metabolic transformations for this compound based on general fatty acid metabolism pathways in mammals.

| Step | Location | Key Enzyme Family/Process | Intermediate/Product |

|---|---|---|---|

| 1 | Cytosol | Alcohol Dehydrogenase | 15-oxopentadecanoic acid |

| 2 | Cytosol | Aldehyde Dehydrogenase | Pentadecanedioic acid |

| 3 | Peroxisome | Peroxisomal Transporter | Intraperoxisomal Pentadecanedioyl-CoA |

| 4 | Peroxisome | β-Oxidation | Chain-shortened dicarboxylic acids, Propionyl-CoA, Acetyl-CoA |

Microbial Systems as Models for Biosynthesis and Biotransformation Studies

Microbial systems, including bacteria and fungi, are powerful and versatile platforms for investigating the synthesis and modification of chemical compounds like this compound. oup.com They serve as models for both de novo biosynthesis through metabolic engineering and for biotransformation, where the microorganism's enzymes modify an externally supplied substrate. biomolther.org

Biosynthesis: The de novo production of this compound can be achieved by engineering the metabolism of host organisms such as Escherichia coli or Saccharomyces cerevisiae. These microbes have well-characterized fatty acid synthesis (FAS) pathways that can be modified to produce odd-chain fatty acids. The process would typically involve engineering the supply of propionyl-CoA as a starter unit for FAS, followed by the introduction of a specific terminal hydroxylase enzyme. Cytochrome P450 monooxygenases are excellent candidates for this final hydroxylation step. For example, the P450 system from Bacillus megaterium (P450BM-3) is a well-studied fatty acid hydroxylase that can be engineered to act on various fatty acid chain lengths. nih.govresearchgate.net

Biotransformation: Biotransformation uses the enzymatic machinery of whole microbial cells to perform specific chemical modifications that may be difficult to achieve through traditional chemistry. Filamentous fungi, particularly from the genus Cunninghamella, are widely used as models to mimic mammalian drug metabolism because they possess a diverse array of cytochrome P450 enzymes capable of performing hydroxylation reactions. nih.govmdpi.comresearchgate.net If pentadecanoic acid were supplied to a culture of Cunninghamella elegans, its enzymatic systems could potentially hydroxylate it at the terminal (ω) position to produce this compound. mdpi.com

Similarly, bacteria like Bacillus megaterium are known to hydroxylate fatty acids. nih.govresearchgate.net The self-sufficient P450BM-3 enzyme from this bacterium can hydroxylate saturated fatty acids at the ω-1, ω-2, and ω-3 positions. nih.gov Through directed evolution and protein engineering, the specificity of this enzyme could potentially be shifted to favor ω-hydroxylation, making it a valuable biocatalyst for converting pentadecanoic acid into this compound.

Table 7.3.1: Microbial Systems for Potential Synthesis and Transformation of this compound This table summarizes microbial species and their relevant enzymes that could be used for the biosynthesis or biotransformation of this compound.

| Microbial System | Type | Relevant Enzyme(s) / Pathway | Potential Application |

|---|---|---|---|

| Saccharomyces cerevisiae (engineered) | Fungus (Yeast) | Fatty Acid Synthesis (FAS), Heterologous P450s | De novo biosynthesis of this compound from simple carbon sources. |

| Bacillus megaterium | Bacterium | Cytochrome P450BM-3 (CYP102A1) | Biotransformation of pentadecanoic acid via hydroxylation. nih.govnih.gov |

| Cunninghamella elegans | Fungus (Filamentous) | Cytochrome P450 monooxygenases | Biotransformation of pentadecanoic acid, mimicking mammalian metabolism. nih.govmdpi.com |

Implications in Biological Processes and Associated Mechanistic Insights

Mechanistic Links to Lipid-Related Physiological Functions

The formation of 15-hydroxypentadecanoate is a key step in the omega-oxidation pathway, an alternative to the primary beta-oxidation pathway for fatty acid catabolism. This process is crucial for metabolizing fatty acids when beta-oxidation is impaired and for the synthesis of signaling molecules.

The initial and rate-limiting step of omega-oxidation is the hydroxylation of the terminal methyl group of a fatty acid, a reaction catalyzed by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F subfamilies. researchgate.net These enzymes require NADPH and molecular oxygen to convert the fatty acid into its corresponding omega-hydroxy fatty acid. researchgate.net In humans, CYP4A11 is a major fatty acid hydroxylase found in the liver and kidney, playing a significant role in the omega-hydroxylation of medium-chain fatty acids. researchgate.netwikipedia.org

Following its formation, this compound can be further oxidized to a dicarboxylic acid. This subsequent oxidation can be mediated by NAD+-dependent alcohol and aldehyde dehydrogenases or potentially by cytochrome P450 enzymes as well. researchgate.net The resulting dicarboxylic acids can then undergo beta-oxidation from both ends, facilitating their breakdown for energy production. This pathway becomes particularly important in conditions of starvation or diabetes, where it may contribute to glucose production from succinyl-CoA. nih.gov

The omega-oxidation pathway and its products, including this compound, are not merely for fatty acid disposal. The metabolites, such as dicarboxylic acids, can serve as substrates for energy and are involved in cellular signaling. For instance, the products of omega-oxidation of other fatty acids, like 20-hydroxyeicosatetraenoic acid (20-HETE) from arachidonic acid, are potent signaling molecules that regulate vascular tone and inflammation. wikipedia.orgwikipedia.org While the specific signaling roles of this compound are less characterized, its formation is part of a broader system of lipid metabolism that contributes to maintaining lipid balance in tissues like the liver. researchgate.net

Table 1: Key Enzymes in the Omega-Oxidation of Fatty Acids

| Enzyme Family | Specific Enzyme (Human) | Location | Function |

| Cytochrome P450 | CYP4A11 | Liver, Kidney (Endoplasmic Reticulum) wikipedia.org | Catalyzes the initial ω-hydroxylation of medium-chain fatty acids. researchgate.netnih.gov |

| Cytochrome P450 | CYP4F2, CYP4F3B | Liver, Kidney researchgate.netnih.gov | Participate in the ω-hydroxylation of very-long-chain fatty acids and other fatty acids. researchgate.net |

| Dehydrogenases | Alcohol and Aldehyde Dehydrogenases | Cytosol, Mitochondria | Catalyze the subsequent oxidation of ω-hydroxy fatty acids to dicarboxylic acids. researchgate.net |

Potential Associations with Aberrant Metabolic States

The precursor to this compound, pentadecanoic acid (C15:0), is an odd-chain saturated fatty acid that has been inversely associated with the risk of several metabolic disorders. researchgate.net Epidemiological studies have linked higher circulating concentrations of C15:0 with a lower risk of type 2 diabetes and cardiovascular disease. researchgate.netnih.govresearchgate.net These associations suggest that the metabolic pathways involving C15:0, including its conversion to this compound, may be important for metabolic health.

Elevated levels of C15:0 have been correlated with improved insulin sensitivity and better β-cell function. nih.govnih.gov Furthermore, higher C15:0 levels are associated with more favorable lipid profiles, including lower cholesterol and triglycerides. nih.gov Research suggests that C15:0 may play a role in managing the metabolic dysfunction underlying conditions like nonalcoholic fatty liver disease (NAFLD), diabetes, and cardiovascular disease. nutritionaloutlook.comnutritionaloutlook.com

Conversely, dysregulation of the omega-oxidation pathway has been linked to adverse metabolic states. Polymorphisms in the CYP4A11 gene, which encodes a key enzyme for producing hydroxy fatty acids, are associated with an increased risk of hypertension and ischemic stroke. wikipedia.org Specifically, the T8590C single nucleotide polymorphism (rs1126742) results in a CYP4A11 variant with reduced enzymatic activity, potentially altering the production of vasoactive eicosanoids and contributing to blood pressure dysregulation. wikipedia.orgnih.gov This highlights a direct link between the genetic capacity to metabolize fatty acids via omega-hydroxylation and cardiovascular health.

Table 2: Associations of Pentadecanoic Acid (C15:0) with Metabolic Health Markers

| Metabolic Marker | Association with Higher C15:0 Levels |

| Type 2 Diabetes Risk | Inverse researchgate.netnih.govresearchgate.netnih.gov |

| Cardiovascular Disease Risk | Inverse researchgate.netnutritionaloutlook.com |

| Insulin Sensitivity | Positive nih.govnih.gov |

| β-cell Function | Positive nih.govnih.gov |

| Cholesterol | Lower nih.gov |

| Triglycerides | Lower nih.gov |

| Liver Enzymes | Lower nih.govnutritionaloutlook.com |

Genetic and Transcriptional Regulatory Mechanisms Influencing this compound Metabolism

The metabolism of this compound is primarily regulated at the level of its synthesis, which is controlled by the expression and activity of the cytochrome P450 enzymes of the CYP4A and CYP4F families. The expression of these genes is under the control of nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov

PPARs are ligand-activated transcription factors that play a central role in the regulation of lipid and glucose metabolism. nih.govnih.gov Three main subtypes exist: PPARα, PPARβ/δ, and PPARγ. nih.gov PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and kidney, and is a key regulator of hepatic lipid metabolism. nih.govnih.gov

The genes encoding CYP4A enzymes are well-established targets of PPARα. nih.gov Activation of PPARα by ligands, which include fatty acids and hypolipidemic drugs like fibrates, leads to increased transcription of CYP4A genes, including CYP4A11. nih.gov This induction enhances the capacity of the omega-oxidation pathway. While the induction of CYP4A11 by PPARα agonists in human hepatocytes is more modest compared to rodents, it is a confirmed regulatory mechanism. nih.gov This suggests that factors that influence PPARα activity can, in turn, modulate the production of this compound and other omega-hydroxy fatty acids.

The transcriptional regulation of these metabolic pathways is complex and involves the coordination of multiple transcription factors to adapt to different physiological states, such as the daily fasting and feeding cycle. nih.govucdavis.edu Dysregulation of these transcriptional networks is linked to the development of metabolic diseases. nih.gov For instance, alterations in PPARγ function are closely associated with the metabolic syndrome, illustrating the critical role of these nuclear receptors in orchestrating glucose and lipid homeostasis. nih.gov

Table 3: Key Transcriptional Regulators of Omega-Hydroxylation Enzymes

| Transcription Factor | Target Gene Family | Activating Ligands/Signals | Physiological Role |

| PPARα | CYP4A (e.g., CYP4A11) | Fatty acids, Fibrates nih.govnih.gov | Master regulator of hepatic lipid metabolism; increases fatty acid catabolism. nih.gov |

| PPARγ | - | Thiazolidinediones, Prostaglandins youtube.com | Primarily involved in lipogenesis and adipocyte differentiation. nih.gov |

Future Directions and Emerging Research Avenues

Elucidating Undiscovered Enzymatic Pathways and Regulators

The biosynthesis and degradation of 15-Hydroxypentadecanoate are central to understanding its function. Current knowledge suggests that the primary route for its formation involves the ω-hydroxylation of its parent compound, pentadecanoic acid. This reaction is catalyzed by a specific group of enzymes belonging to the Cytochrome P450 (CYP) superfamily.

Key Enzymatic Families: Research indicates that enzymes from the CYP4 family are primarily responsible for the ω-oxidation of fatty acids. wikipedia.org In humans, this family includes several key enzymes that likely act on pentadecanoic acid to form 15-HPD. The process is a mixed-function oxidase reaction requiring molecular oxygen (O₂) and the co-factor NADPH for its catalytic activity. ebi.ac.uk

Future research will focus on pinpointing the specific CYP4 isoforms (e.g., CYP4A11, CYP4F2) with the highest affinity for pentadecanoic acid and characterizing their kinetic properties. wikipedia.org Furthermore, identifying the factors that regulate the expression and activity of these enzymes is a critical next step. This includes investigating the role of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are known to control the expression of genes involved in lipid metabolism. Understanding this regulatory network will provide insights into how the production of 15-HPD is controlled under various physiological and pathological conditions.

Beyond synthesis, the catabolic pathways of 15-HPD are largely unknown. It is hypothesized that 15-HPD can be further oxidized to a dicarboxylic acid by alcohol and aldehyde dehydrogenases. Elucidating this complete pathway, from synthesis to degradation, is a fundamental goal for future studies.

| Enzyme Family | Potential Role | Key Characteristics |

| Cytochrome P450 (CYP4 Family) | Catalyzes the ω-hydroxylation of pentadecanoic acid to form this compound. wikipedia.org | Requires O₂ and NADPH; inhibited by common mixed-function oxidase inhibitors. ebi.ac.uk |

| Alcohol Dehydrogenases | Potential involvement in the subsequent oxidation of the terminal hydroxyl group of 15-HPD. | Part of the hypothesized catabolic pathway. |

| Aldehyde Dehydrogenases | Potential involvement in the final oxidation step to form a dicarboxylic acid. | Part of the hypothesized catabolic pathway. |

Advanced Analytical Approaches for Comprehensive Metabolomic Profiling

The accurate detection and quantification of this compound in complex biological samples are crucial for studying its distribution and function. The low abundance and physicochemical properties of hydroxy fatty acids necessitate highly sensitive and specific analytical techniques. Future advancements in this area will be driven by the refinement of mass spectrometry-based methods.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for analyzing fatty acids. However, due to the polarity of the hydroxyl and carboxyl groups, 15-HPD requires chemical derivatization to increase its volatility and thermal stability. chromatographyonline.com Common derivatization strategies include the conversion of the fatty acid to a fatty acid methyl ester (FAME) and the silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. marinelipids.canih.gov Future work will likely focus on developing more streamlined and efficient one-step derivatization protocols to improve throughput for large-scale metabolomic studies. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a premier platform for lipidomics, offering high sensitivity and specificity, often without the need for derivatization. frontiersin.orgnih.gov Reversed-phase chromatography is typically used to separate 15-HPD from other lipids in a sample before it is detected by the mass spectrometer. chromatographyonline.com The development of targeted LC-MS/MS methods, which use specific precursor-product ion transitions for 15-HPD, allows for precise quantification even at very low concentrations. youtube.com Emerging trends include the use of multi-dimensional chromatography (2D-LC) to enhance separation from complex matrix components and improve the reliability of measurements. chromatographyonline.com

| Analytical Technique | Principle | Sample Preparation | Advantages |

| GC-MS | Separation based on volatility after conversion to volatile derivatives. | Derivatization (e.g., methylation, silylation) is required. marinelipids.casigmaaldrich.com | High resolution and established libraries for identification. |

| LC-MS/MS | Separation based on polarity in a liquid phase, followed by mass-based detection. | Derivatization is often not required. chromatographyonline.com | High sensitivity, high specificity, and suitability for complex mixtures. nih.gov |

Exploring Novel Biological Roles and Inter-Pathway Connections

While this compound is known to be a component of some natural products, its endogenous biological roles in mammals are still largely speculative. Research efforts are now moving towards uncovering these functions and understanding how 15-HPD integrates with other metabolic and signaling pathways.

In the plant kingdom, ω-hydroxy fatty acids are fundamental building blocks of protective biopolymers. Specifically, they are key monomers of cutin, the waxy polymer that constitutes the plant cuticle and protects against environmental stressors. wikipedia.orggerli.com 15-Hydroxypentadecanoic acid has been identified in plants such as Arabidopsis thaliana. nih.gov

In other biological contexts, 15-HPD serves as a valuable precursor molecule. For instance, it is a key intermediate in the industrial synthesis of macrocyclic lactones like cyclopentadecanolide, which are prized for their musk-like fragrances in the perfume industry. glpbio.comroyalsocietypublishing.orgnih.gov

In animals, the ω-hydroxylation pathway can serve two primary purposes: the production of new bioactive signaling molecules or the inactivation of existing ones. wikipedia.org For example, the ω-hydroxylation of arachidonic acid produces the potent vasoconstrictor 20-HETE, while the same modification of leukotriene B4 significantly reduces its pro-inflammatory activity. wikipedia.org A major research goal is to determine whether 15-HPD itself, or one of its downstream metabolites, acts as a signaling molecule. Potential areas of investigation include its effects on cell proliferation, inflammation, and ion channel function. Furthermore, its structural similarity to other fatty acids suggests possible connections to pathways regulated by its parent compound, pentadecanoic acid, which has been linked to PPARα and MAPK signaling. rsc.org

Development of Targeted Research Probes for In Vivo Studies

To truly understand the dynamics of this compound in a living organism, researchers need tools that can track its synthesis, localization, and interactions in real-time. The development of targeted chemical probes represents a frontier in this area. While specific probes for 15-HPD are not yet available, strategies used for other fatty acids provide a clear roadmap for future development.

Fluorescent Analogs: One approach is to synthesize analogs of 15-HPD that are tagged with a fluorescent reporter group, such as BODIPY. mdpi.combiorxiv.org These probes can be administered to cells or animal models to visualize uptake and subcellular localization using advanced microscopy techniques. This would allow researchers to identify which tissues and cell types preferentially utilize 15-HPD.

Bio-orthogonal and Photoaffinity Probes: A more sophisticated strategy involves creating probes with minimalistic, bio-orthogonal tags (e.g., an alkyne group) and photoreactive groups (e.g., a diazirine). nih.gov These probes closely mimic the natural molecule. Once inside a cell, the photoreactive group can be activated by UV light to form a covalent bond with nearby interacting proteins. The bio-orthogonal tag can then be used to attach a reporter molecule (like biotin (B1667282) or a fluorophore) via a "click chemistry" reaction, enabling the identification and isolation of target proteins. nih.govresearchgate.net This powerful chemical proteomics approach could be used to map the "interactome" of 15-HPD, revealing its direct protein targets and shedding light on its mechanism of action.

The creation of these chemical tools will be instrumental in moving the study of this compound from basic characterization to functional elucidation within a physiological context. rsc.org

Q & A

Q. What are the common synthesis routes for 15-hydroxypentadecanoate and its derivatives, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The ester derivative, methyl this compound, is synthesized via esterification of 15-hydroxypentadecanoic acid with methanol under acid catalysis or by ring-opening of cyclopentadecanolide with methanol . Key optimization parameters include temperature control (e.g., 60–80°C for esterification), catalyst concentration (e.g., sulfuric acid at 1–3 mol%), and reaction time (typically 6–12 hours). Post-synthesis purification involves vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Purity validation requires NMR (¹H/¹³C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for characterizing this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC coupled with UV/Vis or mass spectrometry (LC-MS/MS) is preferred for quantifying this compound in plasma or tissue homogenates. For structural confirmation, use ¹H-NMR (δ 3.65 ppm for hydroxyl-proton, δ 1.25–1.55 ppm for aliphatic chain protons) and FT-IR (broad O–H stretch at 3200–3600 cm⁻¹, ester C=O at 1720–1740 cm⁻¹) . Thin-layer chromatography (TLC) on silica gel plates with iodine staining can preliminarily assess purity .

Q. What are the known biological roles of this compound in lipid metabolism?

- Methodological Answer : this compound is implicated in peroxisome proliferator-activated receptor alpha (PPARα) modulation, influencing fatty acid oxidation. In vitro assays (e.g., PPARα reporter gene assays in HepG2 cells) are used to assess activity. Dose-response curves (1–100 µM) and competitive binding studies with radiolabeled ligands (e.g., [³H]-GW7647) are critical for mechanistic validation .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics in rodent models be reconciled?

- Methodological Answer : Discrepancies in bioavailability (e.g., 40–70% in rats) may arise from differences in administration routes (oral vs. intravenous) or formulation (aqueous suspension vs. lipid-based carriers). Systematic meta-analysis of published protocols (e.g., dosing intervals, sample collection times) and in vivo imaging (PET with ¹⁸F-labeled analogs) can resolve inconsistencies . Isotopic tracing (¹³C-labeled this compound) combined with compartmental modeling is recommended for kinetic profiling .

Q. What experimental strategies mitigate solubility challenges of this compound in aqueous systems?

- Methodological Answer : Solubility limitations (<0.1 mg/mL in water) require formulation adjustments. Use cyclodextrin inclusion complexes (e.g., hydroxypropyl-β-cyclodextrin at 10–20% w/v) or lipid nanoemulsions (soybean lecithin/Tween 80, 100–200 nm particle size). Dynamic light scattering (DLS) and differential scanning calorimetry (DSC) validate stability. For cell culture studies, dissolve in DMSO (<0.1% v/v) with serum albumin (0.5% w/v) to prevent cytotoxicity .

Q. What mechanisms underlie the variability in this compound’s tissue-specific retention observed in PET imaging studies?

- Methodological Answer : Tissue retention (e.g., higher in cardiac vs. hepatic tissue) correlates with PPARα density and fatty acid-binding protein (FABP) expression. Mechanistic validation involves knockout models (e.g., PPARα⁻/⁻ mice) and competitive inhibition assays using FABP inhibitors (e.g., BMS309403). Autoradiography and ex vivo gamma counting of [¹⁸F]-labeled analogs provide spatial and quantitative data .

Methodological Considerations for Data Analysis

Q. How should researchers address batch-to-batch variability in synthesized this compound?

- Answer : Implement quality control (QC) protocols:

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in vitro?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。